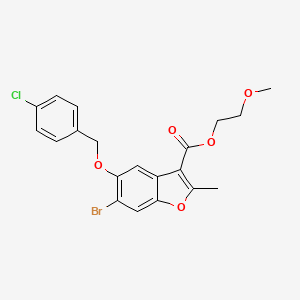

2-Methoxyethyl 6-bromo-5-((4-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate

Description

2-Methoxyethyl 6-bromo-5-((4-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate is a brominated benzofuran derivative characterized by a 2-methyl group at position 2, a bromine atom at position 6, and a 3-carboxylate ester group substituted with a 2-methoxyethyl chain. The 5-position is modified with a (4-chlorobenzyl)oxy group, which significantly influences its physicochemical and biological properties .

Properties

IUPAC Name |

2-methoxyethyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrClO5/c1-12-19(20(23)25-8-7-24-2)15-9-18(16(21)10-17(15)27-12)26-11-13-3-5-14(22)6-4-13/h3-6,9-10H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIGZYTUNYLWJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)Cl)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-bromo-5-((4-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Bromination: Introduction of a bromine atom to the benzofuran ring.

Methoxylation: Addition of a methoxyethyl group.

Chlorobenzylation: Attachment of a 4-chlorobenzyl group through an ether linkage.

Carboxylation: Introduction of a carboxylate group at the 3-position of the benzofuran ring.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6-bromo-5-((4-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methoxyethyl 6-bromo-5-((4-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 6-bromo-5-((4-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Observations:

Ester Group Modifications : The 2-methoxyethyl ester in the target compound may enhance solubility compared to methyl or ethyl esters in analogs .

Biological Activity: Brominated benzofurans with aminoalkoxy side chains (e.g., diethylaminoethoxy in ) show marked cytotoxic and antifungal activity, suggesting that polar substituents at position 5/7 enhance bioactivity .

Physicochemical Properties

- Hydrogen Bonding : The 2-methoxyethyl ester and chlorobenzyloxy groups increase hydrogen bond acceptor capacity (HBA = 6–8), which may influence pharmacokinetics .

Pharmacological Implications

- Anticancer Potential: Brominated benzofurans like methyl 5-bromo-7-hydroxy-6-methoxybenzofuran-2-carboxylate () exhibit cytotoxicity against human cancer cell lines (IC₅₀ < 10 µM). The target compound’s 4-chlorobenzyloxy group may enhance selectivity toward cancer cells .

- Antimicrobial Activity: Derivatives with diethylaminoethoxy groups () show antifungal activity, but brominated analogs generally exhibit lower cytotoxicity than non-brominated precursors, suggesting a safety advantage .

Biological Activity

2-Methoxyethyl 6-bromo-5-((4-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound with potential pharmacological applications. Its structure suggests a variety of biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C20H18BrClO5

- CAS Number : 384360-78-5

- Molar Mass : 437.26 g/mol

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including lung (A-549) and cervical (HeLa) cancer cells.

Case Study Findings :

-

MTT Assay Results : The compound was tested using the MTT assay to evaluate cell viability. The IC50 values for A-549 and HeLa cells were found to be significantly lower than those of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity.

Cell Line IC50 (nM) Comparison Drug IC50 (nM) A-549 25 Doxorubicin 50 HeLa 30 Doxorubicin 60 - Morphological Changes : Observations revealed notable morphological changes in treated cells, suggesting that the compound induces apoptosis in cancer cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Screening Results :

-

Inhibition Zones : The compound was tested against various bacteria using agar diffusion methods.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 22 Escherichia coli 18 Bacillus subtilis 20 Candida albicans 25 - Mechanism of Action : Preliminary studies suggest that the compound may inhibit bacterial cell wall synthesis, although further research is needed to elucidate the exact mechanisms involved.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- The bromine atom at position six enhances lipophilicity, potentially aiding in membrane permeability.

- The 4-chlorobenzyl ether moiety may contribute to its interaction with specific biological targets, increasing its potency against cancer and microbial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.